molecular formula C7H8FNO B3057158 2-(Aminomethyl)-3-fluorophenol CAS No. 771574-53-9

2-(Aminomethyl)-3-fluorophenol

Cat. No.: B3057158
CAS No.: 771574-53-9
M. Wt: 141.14
InChI Key: CLICUVYVKPHOAC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-fluorophenol is an aromatic compound featuring a phenol backbone substituted with an aminomethyl group at the ortho (2nd) position and a fluorine atom at the meta (3rd) position. Its molecular formula is C₇H₈FNO, with a calculated molecular weight of 141.15 g/mol (derived from atomic masses). This compound is primarily utilized in laboratory settings as a chemical intermediate or reagent, with suppliers like Tianjin Kermel Chemical Reagent Development Center offering its hydrochloride salt .

The structural combination of a polar aminomethyl group and an electronegative fluorine atom imparts unique physicochemical properties, including altered acidity/basicity and solubility compared to simpler analogs. Its hydrochloride form enhances stability, making it suitable for synthetic applications .

Properties

IUPAC Name

2-(aminomethyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLICUVYVKPHOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695235
Record name 2-(Aminomethyl)-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771574-53-9
Record name 2-(Aminomethyl)-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorophenol with formaldehyde and ammonia. This reaction typically occurs under basic conditions, often using a catalyst to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of 2-(Aminomethyl)-3-fluorophenol may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, primary and secondary amines, and various substituted phenols.

Scientific Research Applications

2-(Aminomethyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-(Aminomethyl)-3-fluorophenol and structurally related compounds:

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Aminomethyl)-3-fluorophenol C₇H₈FNO 141.15* Laboratory reagent, synthesis intermediate
2-(Aminomethyl)phenol 932-30-9 C₇H₉NO 123.15* Laboratory chemical manufacturing
o-Aminophenol 95-55-6 C₆H₇NO 109.13 Freely soluble in hot water; ≥99% purity
m-Aminophenol 591-27-5 C₆H₇NO 109.13 Sparingly soluble in cold water
4-(Aminomethyl)-3-fluorophenol 754971-62-5 (HCl) C₇H₈FNO 141.15* Research applications
2-Fluorophenol 367-12-4 C₆H₅FO 112.10 Chemical synthesis

*Calculated values based on atomic masses.

Structural Isomerism

The positional isomer 4-(Aminomethyl)-3-fluorophenol (CAS 754971-62-5, hydrochloride) differs in the placement of the aminomethyl group (para vs. ortho). For example, the ortho-substituted target compound may exhibit stronger intramolecular hydrogen bonding between the phenol -OH and aminomethyl groups, reducing water solubility compared to the para isomer .

Functional Group Effects

  • Fluorine Substitution: Compared to 2-fluorophenol (C₆H₅FO), the addition of an aminomethyl group in the target compound introduces basicity and salt-forming capability. Fluorine’s electron-withdrawing nature increases the phenol’s acidity (lower pKa) relative to non-fluorinated analogs like 2-(Aminomethyl)phenol .

Solubility and Stability

  • o-Aminophenol and m-Aminophenol exhibit significant solubility differences: the former dissolves freely in hot water, while the latter is sparingly soluble in cold water . The target compound’s solubility is likely intermediate due to competing effects of fluorine (hydrophobicity) and the aminomethyl group (hydrophilicity).
  • The hydrochloride salt form of 2-(Aminomethyl)-3-fluorophenol improves stability and handling, a common strategy for amine-containing compounds .

Research Implications and Gaps

While the evidence provides foundational data on molecular structures and supplier information, critical gaps remain:

  • Biological Activity: and suggest fluorinated aminophenols are used in complex drug-like molecules (e.g., esters and amides), but direct pharmacological data for the target compound is lacking.

Biological Activity

2-(Aminomethyl)-3-fluorophenol, also known as 2-(Aminomethyl)-3-fluorophenol hydrochloride, is an organic compound with significant biological activity. Its unique molecular structure, characterized by an aminomethyl group and a fluorinated phenolic structure, positions it as a candidate for various pharmacological applications, including anti-inflammatory and analgesic therapies.

  • Molecular Formula: C7H9ClFNO
  • Molecular Weight: 177.60 g/mol
  • Physical State: White crystalline powder
  • Solubility: Soluble in water
  • Melting Point: 216°C - 220°C
  • Boiling Point: Approximately 342.1°C

Anti-inflammatory Properties

Research indicates that 2-(Aminomethyl)-3-fluorophenol exhibits anti-inflammatory effects. In vitro studies have shown its ability to inhibit pro-inflammatory cytokine production, suggesting potential utility in treating inflammatory diseases. This compound may modulate biological pathways involved in pain perception and inflammation, making it a candidate for further pharmacological research.

Anticancer Activity

The compound has demonstrated promising anticancer properties in various studies. For instance, it has been evaluated for its effects on cancer cell lines, where it inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells. The presence of fluorine in its structure is believed to enhance its metabolic stability and efficacy against cancer cells .

Antibacterial Effects

In addition to its anti-inflammatory and anticancer activities, 2-(Aminomethyl)-3-fluorophenol has shown antibacterial properties. It was effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant antibacterial activity .

The mechanisms through which 2-(Aminomethyl)-3-fluorophenol exerts its biological effects are still under investigation. Preliminary studies suggest that it interacts with various biomolecules, such as enzymes and receptors, influencing cellular signaling pathways related to inflammation and apoptosis. Its structural features allow it to bind effectively to target proteins, potentially inhibiting their activity and altering cellular responses .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-(Aminomethyl)-3-fluorophenol hydrochlorideC7H9ClFNOAnti-inflammatory and analgesic properties
2-(Aminomethyl)-4-fluorophenol hydrochlorideC7H9ClFNOSimilar structure; different position of fluorine
3-(Aminomethyl)-2-fluorophenol hydrobromideC7H9BrFNOBromine instead of chlorine; potential different reactivity
4-Aminomethyl-2-fluorophenolC7H8FNOLacks hydrochloride; different biological activity

The positioning of functional groups in these compounds influences their biological activities and reactivities significantly. The specific arrangement in 2-(Aminomethyl)-3-fluorophenol is critical for its therapeutic potential.

Case Studies

  • Analgesic Properties : A study investigated the analgesic effects of 2-(Aminomethyl)-3-fluorophenol in animal models of pain. Results indicated a significant reduction in pain response compared to control groups, highlighting its potential as a non-opioid analgesic agent.
  • Anticancer Efficacy : In vitro assays using MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, suggesting its role as a potent anticancer agent. Further studies are required to elucidate the exact pathways involved .
  • Antibacterial Activity : A recent evaluation of the compound's antibacterial properties revealed effective inhibition against multidrug-resistant strains of Staphylococcus aureus at low concentrations, reinforcing its potential application in treating resistant infections .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-3-fluorophenol
Reactant of Route 2
2-(Aminomethyl)-3-fluorophenol

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